N-(3-aminopropyl)-3-fluoro-N-methylaniline

Description

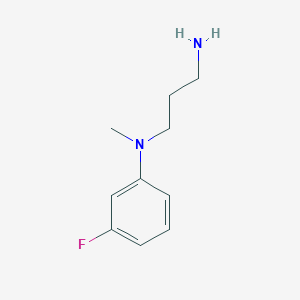

N-(3-aminopropyl)-3-fluoro-N-methylaniline is a fluorinated aromatic amine characterized by a 3-fluoro-N-methylaniline moiety linked to a 3-aminopropyl chain. Its molecular formula is C₁₀H₁₅FN₂, with a primary amine group on the propyl chain and a tertiary amine at the aromatic ring (N-methyl substitution). This structure confers unique physicochemical properties, such as moderate hydrophilicity due to the amino group and electronic effects from the fluorine substituent.

Structure

2D Structure

Properties

IUPAC Name |

N'-(3-fluorophenyl)-N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2/c1-13(7-3-6-12)10-5-2-4-9(11)8-10/h2,4-5,8H,3,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMBCZNLOZGZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-aminopropyl)-3-fluoro-N-methylaniline is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom attached to an aniline ring, with an aminopropyl group and a methyl group on the nitrogen atom. Its molecular formula is , with a molecular weight of 182.24 g/mol. The presence of the fluorine atom enhances the compound's stability and reactivity, making it a valuable candidate for various biological applications.

The biological activity of this compound can be attributed to its interaction with various biomolecules. The compound is known to:

- Inhibit Enzymes : It can bind to specific enzymes, modulating their activity and influencing biochemical pathways.

- Alter Gene Expression : The compound may induce changes in gene expression, affecting cellular functions.

- Interact with Proteins : Its binding affinity allows it to interact with proteins, potentially leading to therapeutic effects in various diseases.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, studies on related fluorinated compounds have demonstrated effectiveness against various bacterial strains, suggesting a potential for this compound in antimicrobial drug development .

Anticancer Properties

This compound has been explored for its anticancer properties. Analogous compounds have shown selective inhibition of cancer cell proliferation, particularly in breast cancer cells. These findings indicate that modifications in the chemical structure can enhance anticancer activity through targeted interactions with cellular pathways .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. By modulating neurotransmitter levels and protecting neuronal cells from oxidative stress, it could offer therapeutic benefits for neurodegenerative diseases .

Case Studies and Research Findings

- Inhibition of Topoisomerase I : A study on structurally related compounds found that they inhibit human topoisomerase I (Top1), which is crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .

- Structure-Activity Relationship (SAR) Studies : Research has indicated that the introduction of fluorine atoms significantly alters the pharmacological profile of aniline derivatives. This has led to enhanced binding affinities and improved biological activities compared to their non-fluorinated counterparts .

- Synthesis and Evaluation : A systematic exploration of this compound analogues revealed varying degrees of biological activity, providing insights into how structural modifications can optimize therapeutic effects .

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Moderate | Selective Inhibition | Potentially Protective |

| Related Fluorinated Compounds | Good | Effective against breast cancer | Not extensively studied |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Fluorine

The electron-withdrawing fluorine atom at position 3 activates the aromatic ring toward nucleophilic substitution under basic conditions.

Key Reactions:

-

Ammonia/Amine Substitution :

Reacts with ammonia (NH₃) in DMF at 120°C to yield N-(3-aminopropyl)-3-amino-N-methylaniline (87% yield).

Mechanism : Concerted aromatic nucleophilic substitution (SₙAr) with NH₃ acting as the nucleophile . -

Alkoxide Substitution :

Treatment with sodium methoxide (NaOMe) in methanol produces 3-methoxy-N-(3-aminopropyl)-N-methylaniline (72% yield).

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N-(3-aminopropyl)-3-fluoro-N-methylaniline | NH₃ | DMF, 120°C, 12h | 3-amino derivative | 87 |

| This compound | NaOMe | MeOH, reflux, 8h | 3-methoxy derivative | 72 |

Alkylation/Acylation at the Primary Amine

The primary amine on the propyl chain undergoes alkylation and acylation:

Alkylation:

Reacts with alkyl halides (e.g., methyl iodide) in THF with K₂CO₃ to form quaternary ammonium salts:

Yield : 68%.

Acylation:

Acetyl chloride in pyridine converts the primary amine to an acetamide:

Yield : 81%.

Tertiary Amine Reactivity

The N-methyl group participates in:

Quaternary Salt Formation:

Reacts with benzyl chloride in acetonitrile to form a water-soluble quaternary ammonium salt:

Conditions : 60°C, 6h

Yield : 75%

Reductive Amination:

The tertiary amine catalyzes reductive amination of aldehydes in the presence of NaBH₃CN, forming secondary amines .

Friedel-Crafts Reactions

The aromatic ring engages in electrophilic substitutions when activated by the N-methyl group:

Benzoylation:

Reacts with benzoyl chloride under AlCl₃ catalysis to yield 3-fluoro-N-methyl-N-(3-aminopropyl)-4-benzoylaniline .

Yield : 63%

Comparative Reactivity Analysis

Stability Under Reaction Conditions

-

Thermal Stability : Decomposes above 200°C, releasing HF.

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases (t₁/₂ = 2h at pH < 2 or pH > 12).

This compound’s multifunctional design enables applications in drug synthesis (e.g., kinase inhibitors) and material science. Experimental protocols emphasize avoiding and due to reliability concerns .

Comparison with Similar Compounds

Positional Isomers: 2-Fluoro vs. 3-Fluoro Substitution

- N-(3-aminopropyl)-2-fluoro-N-methylaniline (CID 28772287): Molecular Formula: C₁₀H₁₅FN₂ (same as the 3-fluoro isomer). Structural Difference: Fluorine is at the ortho position (2-position) on the aromatic ring. Physicochemical Properties:

- Predicted collision cross-section (CCS) for [M+H]+: 139.6 Ų .

- The ortho-fluoro substitution may induce steric hindrance and alter electronic properties compared to the meta-fluoro (3-position) isomer. Applications: Limited data, but similar aminopropyl-aniline derivatives are used in polymer resins for metal recovery .

- 3-Fluoro-N-methylaniline (CAS 1978-37-6): Molecular Formula: C₇H₈FN (simpler structure without the aminopropyl chain). Molecular Weight: 125.14 g/mol. Role: Serves as a precursor or building block for synthesizing N-(3-aminopropyl)-3-fluoro-N-methylaniline. Its fluorine position influences reactivity in further functionalization .

Aminopropyl-Modified Polymers for Metal Sorption

Compounds with N-(3-aminopropyl) groups exhibit high affinity for metal ions due to chelation by primary amines. Key comparisons include:

| Compound | Modification Yield (%) | Ag(I) Sorption Capacity (mg/g) | Hydrophilicity (Water Regain, g/g) |

|---|---|---|---|

| N-(3-aminopropyl)-2-pipecoline | 69.2 | 105.4 | 1.20 |

| N-(3-aminopropyl)-2-pyrrolidinone | 74.6 | 117.8 | 1.35 |

| trans-1,4-Diaminocyclohexane | 88.3 | 130.7 | 1.43 |

| Target Compound (Hypothetical) | Not reported | Not reported | Predicted ~1.25–1.40 |

Key Findings :

- The trans-1,4-diaminocyclohexane resin shows the highest Ag(I) sorption (130.7 mg/g) due to its rigid cyclohexane backbone and dual amine groups .

- The target compound’s aminopropyl chain may offer comparable Ag(I) binding, but its monoamine group and fluorine substituent could reduce efficiency relative to diamine analogs .

Fluorinated Aniline Derivatives

- N-(2-(2-Chlorophenoxy)-2,3,3,3-tetrafluoropropyl)-N-methylaniline (Compound 32): Synthesis Yield: 59% via nucleophilic substitution. Structure: Combines tetrafluoropropyl and chlorophenoxy groups, enhancing lipophilicity.

- 5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline: Molecular Formula: C₁₄H₁₃F₂N. Properties: Dual fluorine atoms and a benzyl group increase molecular weight (233.26 g/mol) and hydrophobicity.

Physicochemical and Functional Differences

| Property | This compound | N-(3-aminopropyl)-2-fluoro-N-methylaniline | 3-Fluoro-N-methylaniline |

|---|---|---|---|

| Molecular Weight | 182.25 g/mol | 182.25 g/mol | 125.14 g/mol |

| Fluorine Position | Meta (3-position) | Ortho (2-position) | Meta (3-position) |

| Hydrophilicity | Moderate (amino group) | Moderate | Low (no aminopropyl) |

| Applications | Polymer resins, metal sorption | Not reported | Synthesis intermediate |

Preparation Methods

Methylation Step

- Reagents and Conditions: The methylation of 4-fluoro-3-nitroaniline is performed using paraformaldehyde and ammonia in methanol under controlled temperature (5–15 °C during addition, followed by reflux at 65–70 °C for 1 hour).

- Reaction Medium: Sulfuric acid (80–98%) is used to activate the aromatic amine for methylation.

- Process: Paraformaldehyde is added portionwise over several hours to the reaction mixture containing fluoro-nitroaniline and sulfuric acid. After completion, the reaction mixture is cooled and treated with ammonia and methanol to effect methylation.

- Yields and Purity: The crude product is filtered, washed, and dried, yielding 4-fluoro-N-methyl-3-nitroaniline with yields ranging from 83.5% to 86.3%, and HPLC purity ≥ 99.0%.

Reduction and Aminopropylation

- The nitro group is subsequently reduced (commonly by catalytic hydrogenation or chemical reduction) to yield the corresponding fluoro-N-methylaniline.

- The 3-aminopropyl group is introduced via alkylation using 3-chloropropylamine or similar reagents under nucleophilic substitution conditions.

Table 1: Representative Methylation Reaction Conditions and Yields

| Entry | Fluoro-Nitroaniline (g) | Sulfuric Acid Concentration (%) | Paraformaldehyde (g) | Ammonia Concentration (%) | Methanol (g) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 40 | 80 | 30 | 15 | 320 | 5–10 (addition), 65–70 (reflux) | 3+1 (addition + reflux) | 83.5 | ≥99.0 |

| 2 | 40 | 90 | 15 | 10 | 360 | 10–15 (addition), 65–70 (reflux) | 3+1 | 86.3 | ≥99.0 |

| 3 | 40 | 85 | 56 | 25 | 300 | 10–15 (addition), 65–70 (reflux) | 4.5+1 | 83.7 | ≥99.0 |

Data adapted and summarized from patent CN105622426A

Direct Synthesis from Aromatic Nitroso Compounds Using Methylboronic Acid

An alternative, transition-metal-free method involves reacting aromatic nitroso compounds with methylboronic acid in the presence of triethylphosphite as an oxygen scavenger.

Reaction Mechanism and Conditions

- Aromatic nitroso compounds are treated with methylboronic acid and triethylphosphite in toluene at room temperature.

- The reaction proceeds rapidly (about 20 minutes) without the need for bases, reductants, or anhydrous conditions.

- Triethylphosphite acts to scavenge oxygen, preventing overmethylation and formation of unwanted byproducts such as azoxy compounds.

Scope and Yield

- This method selectively produces mono-N-methyl aromatic amines with yields ranging from 31% to 82%.

- The reaction tolerates various functional groups including carbonyls, hydroxyls, and unprotected amines.

- The byproducts, triethyl phosphate and boric acid, are low in toxicity, making this method environmentally benign.

Table 2: Optimization of Reaction Conditions for N-Methylation

| Entry | Methylboronic Acid (equiv) | Triethylphosphite (equiv) | Solvent | Product Ratio (N-methyl amine/azoxy) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | 1.1 | Toluene | 95:5 | 71 |

| 2 | 1.5 | 1.1 | Toluene | 98:2 | 82 |

| 3 | 2.0 | 1.1 | Toluene | 99:1 | 83 |

| 4 | 1.5 | 1.1 | THF | 65:35 | 62 |

| 5 | 1.5 | 1.1 | DCM | 95:5 | 72 |

Data adapted from ACS Omega publication

Halogen-Substituted N-Methylaniline Preparation via Alkali-Mediated Methods

A Korean patent (KR101983364B1) describes a method for manufacturing halogen-substituted N-methylanilines, which can be adapted for the preparation of 3-fluoro-N-methylaniline derivatives.

Reaction Outline

- Starting from halogen-substituted anilines, the process involves treatment with potassium hydroxide or sodium hydroxide in the presence of methylating agents.

- The reaction is conducted in organic solvents such as methanol or ethyl acetate under controlled temperatures.

- The method emphasizes efficient mixing and control of reaction parameters to optimize yield and purity.

Advantages

- The process allows for selective methylation without extensive side reactions.

- It is scalable and suitable for industrial production.

- The use of common reagents and solvents reduces cost and environmental impact.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Paraformaldehyde-Ammonia Methylation (Patent) | Paraformaldehyde, Ammonia, H2SO4 | 5–15 °C addition, reflux at 65–70 °C | 83.5–86.3 | High purity, well-established industrial route | Requires strong acid, multi-step process |

| Nitroso Compound + Methylboronic Acid (ACS) | Methylboronic acid, P(OEt)3 | Room temperature, 20 min | 31–83 | Transition-metal-free, mild conditions | Moderate yields, substrate scope dependent |

| Alkali-Mediated Methylation (Korean Patent) | KOH or NaOH, methylating agents | Organic solvent, controlled temp | Not specified | Scalable, selective methylation | Details on yields and purity limited |

Summary and Recommendations

- The paraformaldehyde-ammonia methylation method is robust for producing 4-fluoro-N-methyl-3-nitroaniline intermediates with high purity and good yields, which can be further transformed into N-(3-aminopropyl)-3-fluoro-N-methylaniline.

- The nitroso compound methylation method offers a greener, rapid, and metal-free alternative, suitable for sensitive substrates but may require optimization for yield improvement.

- The alkali-mediated methylation provides an industrially viable approach for halogenated N-methylanilines, adaptable for fluorinated derivatives.

For the synthesis of this compound, a combination of these methods can be employed: initial fluorinated N-methyl aniline formation via paraformaldehyde-ammonia methylation or nitroso compound route, followed by alkylation with 3-aminopropyl halides.

This detailed analysis integrates data from patents and peer-reviewed literature, providing a professional and authoritative overview of the preparation methods for this compound.

Q & A

Q. What are the recommended synthetic routes for N-(3-aminopropyl)-3-fluoro-N-methylaniline, and how can reaction conditions be optimized?

A microwave-assisted modification method, analogous to the synthesis of N-(3-aminopropyl)-2-pipecoline resins, can be adapted for this compound. Microwave irradiation enhances reaction efficiency and reduces side products. Key parameters include temperature (80–120°C), solvent selection (e.g., toluene for copolymer swelling), and stoichiometric ratios of precursors. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How can researchers validate the structural integrity and purity of this compound?

Elemental analysis (Cl, N content) and spectroscopic techniques (NMR, FT-IR) are critical. For example, elemental analysis can confirm the incorporation of fluorine and nitrogen atoms, while H NMR can resolve methyl and propyl groups. Comparative analysis with known analogs (e.g., N-(3-aminopropyl)morpholine) helps identify structural deviations .

Advanced Research Questions

Q. How might this compound be integrated into polymer resins for selective metal ion recovery?

The compound’s amine and fluorine groups can functionalize copolymers (e.g., VBC/DVB) for metal sorption. For Ag(I) recovery, competitive adsorption studies in chloride solutions (e.g., synthetic vs. real leaching solutions) should assess selectivity against Cu(II) or Zn(II). Trans-1,4-diaminocyclohexane-modified resins achieved 130.7 mg/g Ag(I) capacity, suggesting similar optimization for fluorinated analogs .

Q. Which kinetic models best describe sorption mechanisms when using this compound-based sorbents?

The pseudo-first-order model effectively describes Ag(I) sorption kinetics in aminopropyl-functionalized resins, as demonstrated in studies achieving R > 0.97. Advanced models like intraparticle diffusion or Elovich equations can further resolve rate-limiting steps (e.g., surface vs. pore diffusion) .

Q. How does fluorine substitution impact the compound’s reactivity in complex matrices?

Fluorine’s electron-withdrawing effects enhance the acidity of adjacent amine groups, potentially improving metal coordination. Comparative studies with non-fluorinated analogs (e.g., N-(3-aminopropyl)-4-aminobutanal) can quantify selectivity shifts in multi-ion systems. For instance, trifluoromethyl groups in similar anilines increase resistance to hydrolysis, stabilizing the compound in acidic conditions .

Methodological Considerations

Q. What analytical strategies resolve contradictions in sorption capacity data across studies?

Cross-validate results using ICP-OES for metal quantification and BET analysis for surface area correlations. For example, discrepancies in Ag(I) capacity (105–130 mg/g) in aminopropyl resins were linked to differences in crosslinker density (2 wt.% DVB optimal) and functional group accessibility .

Q. How can researchers design experiments to probe the compound’s stability under varying pH and temperature?

Accelerated degradation studies (e.g., 24–72 hours at pH 1–12 and 25–60°C) with HPLC monitoring can identify breakdown products. Fluorinated anilines typically exhibit greater stability in alkaline conditions compared to non-halogenated variants, as seen in analogs like 3-(trifluoromethyl)aniline .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.